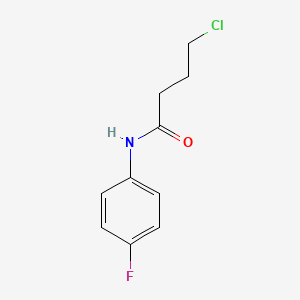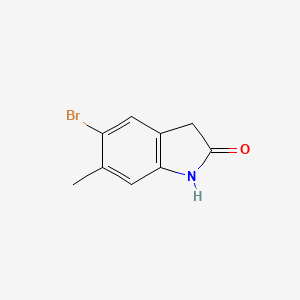
5-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide is a synthetic compound known for its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound belongs to a broader class of heterocyclic organic molecules, which exhibit diverse biological activities and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. Here is a general synthetic route:
Formation of 1,3,4-Thiadiazole Ring:
Starting from appropriate thiosemicarbazides or hydrazine derivatives.
Cyclization with carbon disulfide in the presence of an acidic catalyst.
Formation of Pyrrolidine Core:
Reaction of pyrrolidine-3-carboxylic acid with p-toluidine under appropriate conditions to form an amide bond.
Oxidation of the resultant intermediate to form the 5-oxo derivative.
Functionalization with Propylthio Group:
Substitution reaction with propylthiol in the presence of a base.
Industrial Production Methods: Industrial production follows similar routes but is optimized for larger scale. Continuous flow synthesis and solvent-free conditions might be employed to enhance yield and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation at the thiadiazole ring or the propylthio group.
Reduction: Possible reduction of the oxo group in the pyrrolidine ring.
Substitution: The propylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or KMnO₄.
Reduction: Employing reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Base-catalyzed reactions using nucleophiles such as amines, alcohols, or thiols.
Major Products:
Oxidized thiadiazole derivatives.
Reduced pyrrolidine derivatives.
Substituted thiadiazole compounds.
Applications De Recherche Scientifique
Chemistry:
Used as a building block for synthesizing other complex organic compounds.
Studied for its reactivity and unique chemical properties.
Biology:
Exhibits potential antimicrobial and antifungal activities.
Explored for use as a bioactive molecule in medicinal chemistry.
Medicine:
Investigated for potential as an anti-cancer agent due to its ability to interfere with specific biochemical pathways.
Industry:
Utilized in the production of advanced materials and coatings.
Application in agrochemicals and pesticides.
Mécanisme D'action
Mechanism:
The compound likely exerts its effects by interacting with specific enzymes or receptors in biological systems.
It may inhibit enzyme activity or block receptor sites, leading to downstream biological effects.
Molecular Targets and Pathways:
Targets include enzymes involved in cellular respiration and DNA replication.
Pathways affected could include those related to oxidative stress and apoptosis.
Comparaison Avec Des Composés Similaires
5-oxo-1-pyrrolidinecarboxamide derivatives.
Other 1,3,4-thiadiazole derivatives with varied substituents.
Compounds with similar backbone structures but different functional groups.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-5-oxo-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S2/c1-3-8-24-17-20-19-16(25-17)18-15(23)12-9-14(22)21(10-12)13-6-4-11(2)5-7-13/h4-7,12H,3,8-10H2,1-2H3,(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVCRDJAOPILFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(dimethylamino)-2-phenylethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2747750.png)

![4-[4-(Benzenesulfonyl)piperidin-1-yl]-6-ethylpyrimidine](/img/structure/B2747752.png)



![methyl 4-{[3-(methylcarbamoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-yl]carbamoyl}benzoate](/img/structure/B2747759.png)


![N-(2-chlorophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2747764.png)

![(E)-N-(5,5-dioxido-3-(4-(trifluoromethoxy)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2747767.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2747769.png)
